molecular formula C26H20ClN5O3 B266192 2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Katalognummer B266192
Molekulargewicht: 485.9 g/mol
InChI-Schlüssel: GLDUQAXMJOTEMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound that belongs to the class of pyrroloquinoxaline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves the inhibition of specific enzymes and proteins that play a role in various cellular processes. For example, it has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and differentiation. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide are diverse and depend on the specific cellular processes that it affects. For example, its inhibition of PKC activity can lead to a decrease in cell proliferation and differentiation, while its inhibition of COX-2 activity can lead to a decrease in inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to selectively inhibit specific enzymes and proteins, which can help researchers better understand the underlying mechanisms of various cellular processes. One limitation is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of its potential as a therapeutic agent for various diseases, including neurological disorders such as Alzheimer's disease. Additionally, further research is needed to better understand the specific cellular processes that it affects and how it can be used to selectively target specific enzymes and proteins.

Synthesemethoden

The synthesis of 2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form 4-chlorobenzyl-2,3-dihydro-1,4-benzodioxin-6-carboxylate. This intermediate is then reacted with 2-aminopyrrolo[2,3-b]quinoxaline-3-carboxylic acid to form the final product.

Eigenschaften

Produktname

2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Molekularformel

C26H20ClN5O3

Molekulargewicht

485.9 g/mol

IUPAC-Name

2-amino-N-[(4-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H20ClN5O3/c27-16-7-5-15(6-8-16)14-29-26(33)22-23-25(31-19-4-2-1-3-18(19)30-23)32(24(22)28)17-9-10-20-21(13-17)35-12-11-34-20/h1-10,13H,11-12,14,28H2,(H,29,33)

InChI-Schlüssel

GLDUQAXMJOTEMX-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=C(C4=NC5=CC=CC=C5N=C43)C(=O)NCC6=CC=C(C=C6)Cl)N

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=C(C4=NC5=CC=CC=C5N=C43)C(=O)NCC6=CC=C(C=C6)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.